Coronarin E

Cytotoxicity Cancer Labdane Diterpenes

Coronarin E is a furanolabdane diterpenoid with a butenolide moiety, ideal for SAR studies. Moderate A549 cytotoxicity (IC50 0.68 μM) suits dose-response curves needing a less potent control versus isocoronarin D (0.52 μM) or doxorubicin (0.92 μM). Inactive in IL-6/IL-12/TNF-α assays, it is a perfect negative control for anti-inflammatory screens. Synthesized in 4 steps from (−)-sclareol, it is a versatile starting material for butenolide derivatization. Select Coronarin E for pharmacophore specificity and reliable comparative data.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
Cat. No. B182005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronarin E
SynonymsFuran,3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-triMethyl-2-Methylene-1-naphthalenyl]ethenyl]-
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C
InChIInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1
InChIKeyQXVXYNOIXUIXBI-NDLVVHCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Coronarin E: A Key Labdane Diterpene Scaffold from Hedychium Species


Coronarin E is a furanolabdane-type diterpenoid naturally isolated from the rhizomes of various Hedychium species (Zingiberaceae), including H. coronarium, H. flavescens, H. gardnerianum, and H. yunnanense [1]. Its structure features a characteristic butenolide moiety, which is a point of structural divergence among its class of labdane diterpenes [2]. Coronarin E has demonstrated in vitro cytotoxicity against several cancer cell lines and exhibits a distinct profile of weak antimicrobial activity, making it a valuable reference compound or starting material for synthetic derivatization rather than a lead for direct antimicrobial applications [3].

Why Coronarin E Cannot Be Simply Substituted with Other Labdane Diterpenes


Substituting Coronarin E with a structurally similar labdane diterpene like Coronarin A, Coronarin D, or Isocoronarin D is not straightforward due to significant divergence in their biological activity profiles. Even minor structural variations within this class, such as the oxidation state of the furan ring or the presence of a lactone versus a hydroxyl group, lead to marked differences in cytotoxic potency, anti-inflammatory activity, and antimicrobial spectrum [1]. Consequently, for research targeting specific pathways (e.g., NF-κB or mTORC1) or specific cellular phenotypes, the selection of the correct analog is critical. Using Coronarin E where a more potent analog is required, or vice versa, could lead to misinterpretation of results, underscoring the need for a detailed, evidence-based selection process [2].

Quantitative Evidence Differentiating Coronarin E from Its Closest Analogs


Cytotoxic Potency Profile in Human Lung Adenocarcinoma (A549) Cells

In a direct comparative cytotoxicity assay against the A549 human lung adenocarcinoma cell line, Coronarin E was less potent than its closely related structural analogs, Isocoronarin D and Coronarin D methyl ether. The study, which isolated all four compounds from the same plant source, provides a clean head-to-head comparison under identical assay conditions. Coronarin E exhibited an IC50 value of 0.68 μM, while Isocoronarin D and Coronarin D methyl ether showed IC50 values of 0.52 μM and 0.59 μM, respectively. All compounds were more potent than the standard chemotherapeutic doxorubicin (IC50 0.92 μM) in this assay, but the differential within the labdane series highlights the impact of specific structural features on potency. [1]

Cytotoxicity Cancer Labdane Diterpenes

Anti-inflammatory Activity Profile in Pro-inflammatory Cytokine Inhibition

A study evaluating labdane diterpenoids from H. coronarium for their ability to inhibit LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells found that Coronarin E was inactive. In contrast, other structurally related compounds, hedycoronens A and B, demonstrated potent inhibition of interleukin-6 (IL-6) and IL-12 p40, with IC50 values ranging from 4.1±0.2 to 9.1±0.3 μM. Similarly, these compounds showed moderate inhibition of tumor necrosis factor-alpha (TNF-α), while Coronarin E remained inactive. This direct side-by-side comparison establishes that Coronarin E lacks the anti-inflammatory activity observed in specific analogs, despite their common plant origin. [1]

Inflammation Cytokines Dendritic Cells

Antimicrobial Activity Spectrum: Weak vs. Potent Antifungal Activity

Coronarin E is consistently characterized as having 'weak antimicrobial activity' in its product profile, a notable distinction from the promising antifungal activity reported for Coronarin D. While direct head-to-head comparisons of antimicrobial activity are not available, data from independent studies under comparable assay conditions reveal a clear functional divergence. Coronarin D demonstrates specific and potent activity against the fungal pathogen Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 2 mg/mL and a Minimum Fungicidal Concentration (MFC) of 4 mg/mL [1]. In contrast, Coronarin E's 'weak antimicrobial activity' suggests a different spectrum of action, making it less suitable for research focused on potent antifungal lead discovery, where Coronarin D would be the preferred choice. [2]

Antimicrobial Antifungal Candida albicans

Synthetic Accessibility and Role as a Versatile Chemical Intermediate

Coronarin E serves not only as a natural product for bioactivity testing but also as a key synthetic intermediate. Its total synthesis from (-)-sclareol has been achieved in a concise 4-step sequence, making it more readily accessible for large-scale derivatization compared to more complex labdane congeners . This synthetic tractability has been exploited to generate a series of butenolide derivatives, demonstrating Coronarin E's utility as a starting scaffold for expanding chemical diversity and exploring structure-activity relationships (SAR) within the labdane class [1]. While direct comparative data on synthesis efficiency versus all analogs is not available, the reported 4-step conversion from a commercially available starting material provides a quantifiable advantage in terms of synthetic accessibility for researchers aiming to create novel derivatives.

Synthetic Chemistry Derivatization Chemical Biology

Optimal Research and Industrial Applications for Coronarin E


As a Lower-Potency Cytotoxic Control in Lung Cancer (A549) Cell Assays

Given its moderate cytotoxicity against A549 cells (IC50 = 0.68 μM), which is less potent than isocoronarin D (0.52 μM) but still superior to doxorubicin (0.92 μM), Coronarin E is ideally suited as a tool compound for establishing dose-response curves where a less potent, but structurally related, control is needed. This allows for a nuanced analysis of potency trends within the labdane diterpene class [1].

As a Synthetic Scaffold for Generating Diverse Labdane-Derived Libraries

The concise 4-step synthesis of Coronarin E from commercially available (-)-sclareol positions it as an excellent starting material for medicinal chemistry programs [1]. Its structure has already been used to generate butenolide derivatives, highlighting its utility in expanding chemical space for structure-activity relationship (SAR) studies and the creation of novel compounds with potentially improved or divergent biological properties .

As a Specificity Control in Anti-inflammatory Cytokine Studies

In contrast to other labdane diterpenes like hedycoronens A and B, which are potent inhibitors of IL-6, IL-12, and TNF-α, Coronarin E is inactive in these assays [1]. This makes it an ideal negative control or a tool to probe the specificity of observed anti-inflammatory effects in cellular models, ensuring that any activity seen with other labdanes is due to specific pharmacophores rather than a general class effect.

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